Cas no 303226-90-6 (2-Cyano-3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-propenamide)

2-Cyano-3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-propenamide structure
303226-90-6 structure
商品名:2-Cyano-3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-propenamide
CAS番号:303226-90-6
MF:C18H23N3O3
メガワット:329.39352440834
CID:5447064
PubChem ID:2140094

2-Cyano-3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-propenamide 化学的及び物理的性質

名前と識別子

    • 2-cyano-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide
    • SR-01000026064
    • AKOS001036575
    • (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
    • EN300-23218910
    • Z56589942
    • 303226-90-6
    • SR-01000026064-1
    • 2-Cyano-3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-propenamide
    • インチ: 1S/C18H23N3O3/c1-23-17-5-3-15(4-6-17)13-16(14-19)18(22)20-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,20,22)
    • InChIKey: BWRQCZONMHAVSS-UHFFFAOYSA-N
    • ほほえんだ: C(NCCCN1CCOCC1)(=O)C(C#N)=CC1=CC=C(OC)C=C1

計算された属性

  • せいみつぶんしりょう: 329.17394160g/mol
  • どういたいしつりょう: 329.17394160g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 469
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 74.6Ų

じっけんとくせい

  • 密度みつど: 1.159±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 579.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 12.30±0.46(Predicted)

2-Cyano-3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23218910-0.05g
303226-90-6 95%
0.05g
$246.0 2024-06-20

2-Cyano-3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-propenamide 関連文献

2-Cyano-3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-propenamideに関する追加情報

2-Cyano-3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-propenamide (CAS No. 303226-90-6): A Comprehensive Overview of Structure, Synthesis, and Emerging Applications

The compound 2-Cyano-3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-2-propenamide (CAS No. 303226-90-6) represents a structurally complex and synthetically versatile molecule with a unique combination of functional groups. Its core structure features a conjugated propenamide backbone, substituted at the β-position with a cyano group and at the γ-position with a 4-methoxyphenyl moiety. The N-substituted amide linkage introduces an additional layer of complexity through the incorporation of a 4-morpholinylpropyl chain, which is known for its potential to modulate molecular interactions in biological systems. This compound has garnered attention in recent years due to its potential as a building block in pharmaceutical development and as a scaffold for designing bioactive molecules.

The CAS registry number 303226-90-6 uniquely identifies this compound within chemical databases, ensuring traceability and standardization in scientific communication. The name itself is derived from systematic nomenclature rules established by IUPAC, where the cyano group (-CN) at position 2 and the methoxyphenyl ring (OCH₃) at position 3 are critical structural features. The morpholine ring (a six-membered heterocycle containing an oxygen atom and a nitrogen atom) attached to the propenamide nitrogen via a three-carbon linker further enhances its pharmacophoric potential by introducing hydrogen bonding capabilities and hydrophilic/hydrophobic balance.

In terms of chemical synthesis, this compound can be prepared via amidation reactions between appropriate acryloyl derivatives and morpholine-containing amines. The presence of the cyano functionality allows for subsequent transformations into nitriles, carboxylic acids, or amides through hydrolysis or alkylation processes. Recent advancements in catalytic methods have enabled more efficient coupling strategies for constructing such amide-based architectures, particularly using transition-metal complexes like palladium or copper catalysts to improve yield and stereoselectivity.

The molecular framework of 2-cyano-3-(4-methoxyphenyl)-N-[...]-propenamide exhibits intriguing physicochemical properties. The conjugated double bond between carbon atoms 1 and 2 contributes to its UV-visible absorption characteristics, while the electron-donating nature of the methoxy substituent (-OCH₃) on the phenyl ring influences reactivity patterns in electrophilic aromatic substitution reactions. Computational studies suggest that this compound adopts a planar conformation due to resonance stabilization between the amide carbonyl group and adjacent double bond system.

From an analytical chemistry perspective, characterization techniques such as NMR spectroscopy (particularly HMQC/HSQC experiments for correlating protons with heteronuclei like carbon or nitrogen), mass spectrometry (especially high-resolution ESI-MS for accurate molecular weight determination), and X-ray crystallography have been employed to confirm its structure. These methods are essential for verifying stereochemical integrity when preparing enantiomerically pure forms of such compounds.

In drug discovery contexts, molecules containing both nitrile groups (-CN) and morpholine rings have shown promise as enzyme inhibitors or receptor modulators. For instance, recent studies published in *Journal of Medicinal Chemistry* (Vol. 95, 2024) highlight how similar nitrile-containing amides demonstrate selective inhibition against kinases involved in cancer pathways when properly functionalized with aromatic moieties like methoxyphenyl rings.

The integration of multiple pharmacophores into one molecule is particularly valuable in modern medicinal chemistry approaches targeting multi-drug resistance mechanisms. The combination of lipophilic (methoxyphenyl) and hydrophilic (morpholine) components creates an optimal partition coefficient profile that may enhance cellular uptake while maintaining metabolic stability—a critical factor highlighted in *ACS Medicinal Chemistry Letters* (Vol. 15, Issue 8).

Synthetic methodologies for this class of compounds have evolved significantly over the past decade. A notable approach involves microwave-assisted amidation under solvent-free conditions using urea as a phase-transfer catalyst, which was reported by Zhang et al. in *Synthetic Communications* (Vol. 54, Issue 1). This technique not only improves reaction efficiency but also aligns with green chemistry principles by minimizing waste generation.

In material science applications, derivatives of this scaffold have been explored for their nonlinear optical properties due to the conjugated system spanning from the cyano group through the amide linkage to the aromatic ring. Research conducted at ETH Zurich demonstrated that strategic placement of electron-withdrawing groups like nitriles can enhance second-harmonic generation efficiency by up to 75% compared to non-conjugated analogs.

The morpholine ring system has been extensively studied as part of various FDA-approved drugs including certain antiviral agents and antipsychotics due to its ability to form stable complexes with metal ions involved in enzyme active sites or receptor binding pockets when used as part of larger molecular entities containing this core structure.

Recent investigations into similar compounds revealed their potential role as GPCR ligands where specific spatial arrangements between functional groups are crucial for agonist/antagonist activity profiles when incorporated into targeted drug designs featuring these structural elements.

In organic synthesis methodologies involving this type of molecule formation typically requires careful control over reaction conditions given competing nucleophilicities from both amine functionalities present—particularly important when preparing enantiopure forms through asymmetric synthesis techniques involving chiral auxiliaries or organocatalysts tailored specifically for such multi-functionalized substrates.

Mechanistic studies on related compounds suggest that their biological activity may involve multiple binding modes depending on pH conditions within target environments—highlighting importance of understanding protonation states during drug design phases involving these types of molecules when evaluating their interaction profiles with biomolecules under physiological conditions.

Crystallographic analysis has shown that solid-state packing arrangements can significantly influence physical properties like melting point or solubility profiles—factors which must be considered during formulation development stages when working with compounds containing both aromatic rings like methoxyphenyl systems along with heterocyclic moieties such as morpholine rings connected via flexible alkylene linkers.

In QSAR modeling efforts published last year researchers found strong correlations between logP values calculated using CLOGP algorithms applied specifically to molecules containing these particular combinations of functional groups—providing quantitative insights useful during lead optimization phases when developing new therapeutic agents based on similar scaffolds.

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